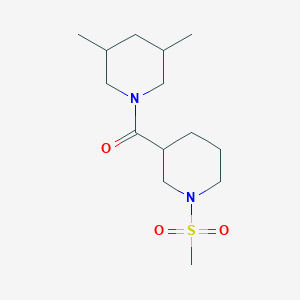
(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone, also known as DSP-2230, is a novel compound that has shown potential in various scientific research applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone involves the reaction of 3,5-dimethylpiperidine with 3-(methylsulfonyl)piperidine in the presence of a suitable reagent to form the desired product.
Starting Materials
3,5-dimethylpiperidine, 3-(methylsulfonyl)piperidine
Reaction
To a stirred solution of 3,5-dimethylpiperidine (1.0 equiv) in anhydrous THF, add 3-(methylsulfonyl)piperidine (1.0 equiv) and a catalytic amount of a suitable base such as potassium carbonate., Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials., Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Purify the crude product by column chromatography using a suitable stationary phase and eluent system to obtain the desired product as a white solid.
作用機序
(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone works by binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play important roles in regulating glucose homeostasis. By inhibiting DPP-4, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone increases the levels of these hormones, leading to improved glucose control.
生化学的および生理学的効果
In preclinical studies, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has been found to reduce the levels of amyloid-beta peptides in the brains of mice, indicating its potential as a therapeutic agent for Alzheimer's disease.
実験室実験の利点と制限
One advantage of (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is its high selectivity for DPP-4, which reduces the risk of off-target effects. Additionally, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is its relatively low potency compared to other DPP-4 inhibitors, which may limit its efficacy in clinical settings.
将来の方向性
Future research on (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone could focus on improving its potency and efficacy as a therapeutic agent for type 2 diabetes and Alzheimer's disease. Additionally, further studies could explore the potential of (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone in other disease areas, such as obesity and cardiovascular disease. Finally, studies could investigate the safety and tolerability of (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone in clinical trials, with the goal of developing a safe and effective therapeutic agent for use in humans.
科学的研究の応用
(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has been found to be a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in regulating glucose homeostasis. As such, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has potential applications in the treatment of type 2 diabetes mellitus. Additionally, (3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has shown promise as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1-methylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-11-7-12(2)9-15(8-11)14(17)13-5-4-6-16(10-13)20(3,18)19/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBKMHKWUBUFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)
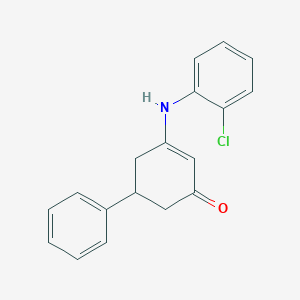
![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)
![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)

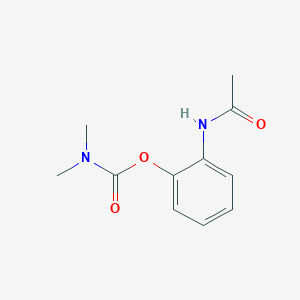
![4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2947209.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)
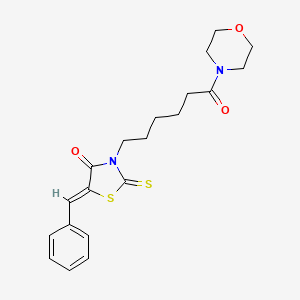
![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)
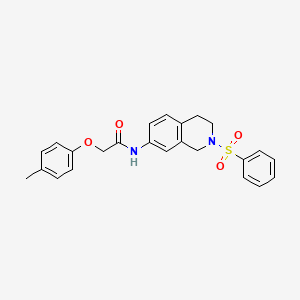
![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)
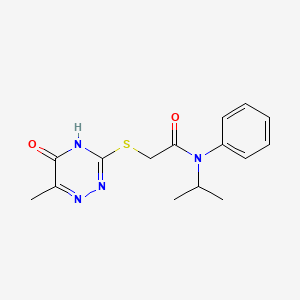
![1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione](/img/structure/B2947220.png)